molecular formula C20H22ClN3O2 B4519393 N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea

N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea

Cat. No.: B4519393
M. Wt: 371.9 g/mol
InChI Key: RBASLFAXMJRNCU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1400546 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arenesulfonylethoxycarbonyl Groups in Nucleoside Chemistry

Arenesulfonylethoxycarbonyl groups, including phenyl-, 4-chlorophenyl-, and 4-nitrophenylsulfonylethoxycarbonyl, have been identified as effective exocyclic amino protecting groups in nucleoside chemistry. These groups are stable under standard conditions used in phosphotriester and phosphiteamidite chemistry and can be removed under both alkaline hydrolytic conditions and by non-nucleophilic tertiary bases. This property makes them valuable in the synthesis and manipulation of nucleosides, essential components of DNA and RNA (Nyilas, Földesi, & Chattopadhyaya, 1988).

Cytokinin Activity in Agricultural Applications

N-phenyl-N'-(4-pyridyl)urea derivatives, including N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea, have been tested for their cytokinin activity using the tobacco callus bioassay. Certain derivatives were found to be highly active, showing potential as agricultural chemicals to promote plant growth and development. Their activity suggests possible applications in enhancing crop yield and improving plant health (Takahashi et al., 1978).

Environmental Impact and Analysis Techniques

The environmental occurrence and analysis of triclocarban, a compound structurally related to this compound, have been studied. A novel liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method was developed for determining concentrations of triclocarban in aquatic environments, highlighting the environmental presence of such compounds and the need for sensitive analytical methods to monitor their levels (Halden & Paull, 2004).

Thermochemical Properties and Structural Analysis

Research has been conducted on the thermochemical properties of ureas, including studies on N-phenyl and N-alkyl ureas. These studies provide insights into the effects of various substitutions on the thermodynamical stability of urea and its derivatives, which is critical for designing compounds with desired physical and chemical properties (Dávalos et al., 2010).

Neurotropic Activity and Pharmaceutical Potential

The search for new substances with neurotropic activity has led to the exploration of urea derivatives, including those containing chlorophenyl groups. These compounds, such as this compound, have been studied for their potential as antiepileptic drugs and other CNS-related therapeutic applications (Shamshin et al., 2001).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-methylpiperidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-14-10-12-24(13-11-14)19(25)15-2-6-17(7-3-15)22-20(26)23-18-8-4-16(21)5-9-18/h2-9,14H,10-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBASLFAXMJRNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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